2-(3-Methylpiperidin-1-yl)aniline

Description

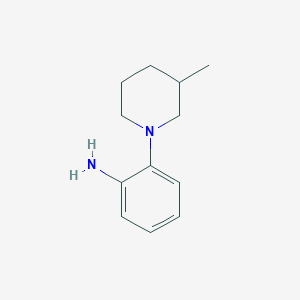

2-(3-Methylpiperidin-1-yl)aniline is a substituted aniline derivative featuring a 3-methylpiperidinyl group at the ortho (2nd) position of the benzene ring.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13/h2-3,6-7,10H,4-5,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFNRXOCZNMLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Differences

This modification could improve receptor-binding affinity in pharmaceutical contexts but may also increase toxicity .

Such derivatives are often explored as kinase inhibitors or anti-inflammatory agents .

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS 109069-00-3)

- Key Feature : The sulfonyl group at position 4 introduces strong electron-withdrawing effects, which may stabilize the compound against oxidative degradation. This feature is advantageous in high-stability applications like agrochemicals .

This analog is used in ligand design for G-protein-coupled receptors (GPCRs) .

Physicochemical and Pharmacological Implications

- Lipophilicity: The 3-methylpiperidinyl group in the target compound likely enhances lipophilicity compared to non-methylated analogs (e.g., 3-(piperidin-1-ylmethyl)aniline), favoring blood-brain barrier penetration.

- Solubility : Sulfonyl and methylsulfonyl substituents (e.g., in CAS 942474-87-5 and 109069-00-3) improve solubility but may reduce membrane permeability due to increased polarity.

- Reactivity : Chlorinated derivatives (e.g., CAS 915921-30-1) exhibit higher reactivity in electrophilic substitution reactions, making them versatile intermediates in cross-coupling syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.